Ethyl 3-sulfamoylbenzoate
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Overview
Description
Ethyl 3-sulfamoylbenzoate: is a chemical compound that has garnered attention in various fields of research due to its unique structure and properties It is an ester derivative of benzoic acid, where the benzoic acid moiety is substituted with a sulfamoyl group at the third position and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-sulfamoylbenzoate typically involves the esterification of 3-sulfamoylbenzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: 3-sulfamoylbenzoic acid and ethanol.
Catalyst: Sulfuric acid or a suitable acid catalyst.
Reaction Conditions: Reflux the mixture of 3-sulfamoylbenzoic acid and ethanol with the catalyst for several hours.
Product Isolation: After the reaction is complete, the product is isolated by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as modified clay, can improve the conversion rate and reduce environmental impact by minimizing waste .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-sulfamoylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-sulfamoylbenzoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: 3-sulfamoylbenzoic acid.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-sulfamoylbenzoate has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.
Industrial Applications: It is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-sulfamoylbenzoate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. For example, derivatives of sulfamoylbenzoate have been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis in cancer cells . The sulfamoyl group plays a key role in binding to the active site of the enzyme, disrupting its function.
Comparison with Similar Compounds
Ethyl 3-sulfamoylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-sulfamoylbenzoate: Similar structure but with the sulfamoyl group at the second position.
4-chloro-3-sulfamoylbenzoic acid: A derivative with a chlorine substituent, which can enhance its binding affinity in certain biological applications.
2,3-dimethoxy-5-sulfamoylbenzoic acid: Contains methoxy groups that can influence its solubility and reactivity.
Properties
IUPAC Name |
ethyl 3-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-14-9(11)7-4-3-5-8(6-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFKPPZXMYZMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59777-72-9 |
Source
|
Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059777729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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